molecular formula C12H9BrO2 B11853166 2-(Bromomethyl)naphthalene-4-carboxylic acid

2-(Bromomethyl)naphthalene-4-carboxylic acid

Cat. No.: B11853166
M. Wt: 265.10 g/mol
InChI Key: BVTRSHQTBBYXRC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)naphthalene-4-carboxylic acid is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromomethyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)naphthalene-4-carboxylic acid typically involves the bromination of naphthalene derivatives. One common method is to start with naphthalene-4-carboxylic acid and introduce a bromomethyl group via a bromination reaction. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)naphthalene-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives like esters or amides.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution Products: 2-(Azidomethyl)naphthalene-4-carboxylic acid, 2-(Thiocyano)methyl)naphthalene-4-carboxylic acid.

    Oxidation Products: Naphthalene-4-carboxylic acid derivatives like esters or amides.

    Reduction Products: 2-Methylnaphthalene-4-carboxylic acid.

Scientific Research Applications

2-(Bromomethyl)naphthalene-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)naphthalene-4-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the carboxylic acid group can participate in various condensation and oxidation reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)naphthalene-4-carboxylic acid
  • 2-(Iodomethyl)naphthalene-4-carboxylic acid
  • 2-(Methyl)naphthalene-4-carboxylic acid

Uniqueness

2-(Bromomethyl)naphthalene-4-carboxylic acid is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This increased reactivity makes it a valuable intermediate in synthetic chemistry, allowing for the formation of a wide range of derivatives through nucleophilic substitution reactions.

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

3-(bromomethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H9BrO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

BVTRSHQTBBYXRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CBr

Origin of Product

United States

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